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Application Notes for Visualizing Spindle Assembly
Abnormal Protein 6 (SASS6) in Fixed Cells
Introduction

Spindle assembly abnormal protein 6 (SASS6) is a cornerstone protein in the intricate process

of centriole duplication.[1][2] As a fundamental component of the cartwheel structure, SASS6

provides the nine-fold symmetry essential for the proper formation of new centrioles.[3][4] The

precise regulation of SASS6 expression and localization is critical for maintaining genomic

stability, and its dysregulation can lead to centrosome amplification, a common feature in

cancer cells.[2] Visualizing SASS6 in fixed cells is therefore a key technique for researchers

studying centrosome biology, cell cycle regulation, and the pathogenesis of diseases linked to

centrosome abnormalities.

These application notes provide detailed protocols for the immunofluorescent staining and

visualization of endogenous SASS6 in fixed mammalian cells. The protocols cover standard

confocal microscopy as well as advanced super-resolution techniques, offering guidance for

obtaining high-quality images suitable for qualitative and quantitative analysis.

Principle of the Technique

Immunofluorescence (IF) is a widely used technique to detect specific proteins within a cell.

The method relies on the high specificity of antibodies to their target antigens. In this context, a
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primary antibody raised against SASS6 binds to the protein within fixed and permeabilized

cells. Subsequently, a secondary antibody, conjugated to a fluorophore, binds to the primary

antibody. When excited by light of a specific wavelength, the fluorophore emits light at a longer

wavelength, which can be detected by a fluorescence microscope. The resulting image reveals

the subcellular localization of the SASS6 protein.

For a protein like SASS6, which is localized to the very small and precise region of the

centriole, the choice of fixation and permeabilization methods is critical to preserve the cellular

architecture and allow antibody access. Furthermore, for resolving the fine details of SASS6

organization within the centriole, super-resolution microscopy techniques are often employed.

Quantitative Data Summary
The following tables summarize key quantitative parameters for the successful visualization of

SASS6. These values are derived from published protocols and should be used as a starting

point for optimization in your specific experimental setup.

Table 1: Primary Antibody Dilutions for SASS6 Immunofluorescence

Antibody
Name/Supplier

Host Species
Recommended
Dilution

Cell Line Example

SASS6 Antibody

(NBP1-85043, Novus

Biologicals)

Rabbit 0.25-2 µg/ml U-251 MG

SAS-6 (91.390.21)

Antibody (sc-81431,

Santa Cruz

Biotechnology)

Mouse
Not specified, start

with 1:100-1:500
U2OS

Anti-SASS6 antibody

(Sigma-Aldrich)
Mouse

1 µg/mL for Western

Blot, start with 1-5

µg/mL for IF

Human cells

Table 2: Key Reagent Concentrations and Incubation Times for Immunofluorescence
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Reagent Concentration Incubation Time Temperature

Paraformaldehyde

(PFA)
4% in PBS 10-20 minutes Room Temperature

Methanol (for fixation) 100% (ice-cold) 5-15 minutes -20°C

Triton X-100 (for

permeabilization)
0.1% - 0.5% in PBS 5-15 minutes Room Temperature

Blocking Buffer (e.g.,

5% BSA in PBST)

5% BSA in 0.1%

Triton X-100 in PBS
30-60 minutes Room Temperature

Primary Antibody

Incubation
See Table 1 2-3 hours or Overnight

Room Temperature or

4°C

Secondary Antibody

Incubation

Typically 1:500 -

1:1000
1 hour

Room Temperature (in

the dark)

Experimental Protocols
Protocol 1: Standard Immunofluorescence for SASS6 Visualization

This protocol is suitable for standard confocal microscopy and has been optimized for cell lines

such as U2OS and RPE1.

Materials:

Phosphate-Buffered Saline (PBS)

4% Paraformaldehyde (PFA) in PBS (freshly prepared)

100% Methanol (ice-cold)

Permeabilization Buffer: 0.25% Triton X-100 in PBS

Blocking Buffer: 5% Bovine Serum Albumin (BSA) and 0.1% Triton X-100 in PBS

Primary antibody against SASS6 (see Table 1)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608052?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fluorophore-conjugated secondary antibody

DAPI or Hoechst for nuclear counterstaining

Antifade mounting medium

Glass coverslips and microscope slides

Procedure:

Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to

approximately 50-70% confluency.

Fixation:

Gently wash the cells once with PBS.

Fix the cells with 4% PFA in PBS for 10 minutes at room temperature.[5]

Quenching (Optional but Recommended):

To reduce background fluorescence from unreacted aldehydes, wash the cells with PBS

and then incubate with 50 mM NH4Cl in PBS for 10 minutes.[6]

Permeabilization:

Wash the cells three times with PBS for 5 minutes each.

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room

temperature.[5]

Blocking:

Wash the cells three times with PBS for 5 minutes each.

Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at

room temperature.[5]

Primary Antibody Incubation:
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Dilute the primary SASS6 antibody in Blocking Buffer according to the concentrations

suggested in Table 1.

Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified

chamber.[7][8]

Washing:

Wash the cells three times with PBS containing 0.1% Triton X-100 (PBST) for 5 minutes

each.

Secondary Antibody Incubation:

Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer (typically 1:500 to

1:1000).

Incubate the coverslips with the secondary antibody solution for 1 hour at room

temperature, protected from light.[7]

Counterstaining:

Wash the cells three times with PBST for 5 minutes each.

Incubate with DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.

Mounting:

Wash the cells a final three times with PBS for 5 minutes each.

Mount the coverslips onto microscope slides using an antifade mounting medium.

Imaging:

Image the slides using a confocal microscope. SASS6 should appear as distinct puncta at

the centrosomes.

Protocol 2: Methanol Fixation for SASS6 Visualization
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Methanol fixation can sometimes improve the signal for certain antibodies by simultaneously

fixing and permeabilizing the cells.

Procedure:

Cell Culture: As in Protocol 1.

Fixation and Permeabilization:

Gently wash the cells once with PBS.

Fix and permeabilize the cells by incubating with ice-cold 100% methanol for 10 minutes

at -20°C.[8]

Rehydration and Blocking:

Wash the cells three times with PBS for 5 minutes each to rehydrate.

Proceed with the Blocking step (Step 5) from Protocol 1 and continue with the subsequent

steps.

Protocol 3: Super-Resolution Microscopy (STED/STORM) of SASS6

For resolving the ring-like structure of SASS6 at the centriole, super-resolution microscopy is

necessary. This protocol provides general considerations for adapting the standard

immunofluorescence protocol for these advanced techniques.

Key Considerations:

Coverslip Choice: Use high-precision coverslips (No. 1.5H) for optimal imaging.

Fixation: PFA fixation is generally preferred. Ensure fixation is optimal to preserve the

ultrastructure.

Antibodies: Use primary and secondary antibodies that have been validated for super-

resolution microscopy. Smaller secondary antibodies (e.g., nanobodies or Fab fragments)

can improve labeling density and resolution.
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Fluorophores: Select bright and photostable fluorophores suitable for the specific super-

resolution technique (e.g., Alexa Fluor 647 for STORM, ATTO 647N for STED).

Mounting Media: Use a mounting medium specifically designed for super-resolution

microscopy that has the correct refractive index and may contain an oxygen-scavenging

system for STORM.

The staining procedure is similar to Protocol 1, with careful attention to the choice of reagents

and handling to ensure the best possible sample quality for high-resolution imaging.

Diagrams
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Experimental Workflow for SASS6 Immunofluorescence

Sample Preparation

Antibody Staining

Imaging

1. Cell Culture on Coverslips

2. Fixation (e.g., 4% PFA)

3. Permeabilization (e.g., 0.25% Triton X-100)

4. Blocking (e.g., 5% BSA)

5. Primary Antibody Incubation (anti-SASS6)

6. Secondary Antibody Incubation (Fluorophore-conjugated)

7. Nuclear Counterstain (DAPI)

8. Mounting

9. Confocal or Super-Resolution Microscopy

Click to download full resolution via product page

Caption: Workflow for SASS6 immunofluorescence.
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Centriole Duplication Pathway Involving SASS6

G1 Phase

G1/S Transition

S Phase

PLK4 is recruited to the mother centriole

PLK4 is activated

Cell cycle progression

PLK4 phosphorylates and recruits STIL

STIL recruits SASS6

SASS6 self-assembles to form the cartwheel

Procentriole elongates
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Caption: SASS6 in the centriole duplication pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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